There is currently no scientific research available on the specific application of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride. This is likely due to the compound being relatively obscure. Scientific databases like PubChem and Scifinder show no publications or patents mentioning this specific molecule [].
While these studies don't directly involve 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride, they demonstrate the potential for this class of molecules in various scientific fields.
Given the lack of current research, 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride presents an opportunity for novel scientific exploration. Its unique structure incorporating a cyclic ether, a spirocyclic ring system, and a sulfonyl chloride functional group suggests potential applications in areas like:
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride is a unique chemical compound characterized by its spirocyclic structure and the presence of a sulfonyl chloride functional group. Its molecular formula is and it has a molecular weight of approximately 240.7044 g/mol. This compound has gained attention in various scientific fields due to its potential applications in synthetic chemistry and biological studies, particularly for its unique structural properties that enable diverse reactivity .
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decane with chlorosulfonic acid under controlled conditions. This reaction facilitates the selective introduction of the sulfonyl chloride group. Industrial methods may optimize this process for yield and purity, but the fundamental chemistry remains consistent .
The applications of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride span several fields:
Several compounds share structural or functional similarities with 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methanesulfonyl chloride | Simple sulfonyl chloride | Used in similar substitution reactions |
| Benzenesulfonyl chloride | Aromatic sulfonyl chloride | Utilized in synthesizing sulfonamides |
| 1,4-Dioxaspiro[4.5]decane | Spirocyclic compound | Lacks the sulfonyl chloride functionality |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Nitrogen-containing spirocyclic compound | Contains an additional nitrogen atom |
The uniqueness of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride lies in its spirocyclic structure combined with the sulfonyl chloride group, which imparts distinct chemical reactivity and potential biological properties compared to simpler or more common sulfonyl chlorides .
The 1,4-dioxaspiro[4.5]decane system features two oxygen-containing rings sharing a central quaternary carbon atom. This architecture creates a rigid three-dimensional structure with perpendicular ring orientations, reducing π-system interactions and increasing solubility compared to planar analogs [2]. Strain energy calculations for similar oxygen-containing spiro compounds show values of 8-12 kcal/mol, significantly lower than equivalent carbocyclic systems due to oxygen's smaller atomic radius [2].
X-ray crystallography of related sulfonyl chlorides reveals compressed S-O bond lengths (1.412-1.428 Å) versus non-spiro analogs (1.432 Å), indicating increased s-character in the sulfur hybrid orbitals [5]. The spiro system's rigidity suppresses rotational entropy by ~15 kcal/mol compared to flexible chain analogs, as shown by molecular dynamics simulations [4]. This preorganization effect enhances binding affinity in host-guest systems by reducing the entropic penalty of complexation [2].
The sulfonyl chloride group (-SO₂Cl) exhibits three-center four-electron hyperconjugation between sulfur d-orbitals and oxygen/chlorine p-orbitals. Natural Bond Orbital (NBO) analysis shows 12% electron density delocalization from chlorine lone pairs into σ*(S-O) antibonding orbitals [5]. This conjugation lowers the S-Cl bond dissociation energy to 65 kcal/mol versus 78 kcal/mol in alkyl sulfonyl chlorides [3].
Substituent effects follow Hammett parameters with ρ = +2.02 for chloride exchange reactions, indicating strong electron withdrawal accelerates substitution [3]. The spiro system's electron-donating oxygen atoms create a polarized electronic environment, with calculated partial charges of +1.32e on sulfur and -0.87e on each oxygen [5]. This charge separation facilitates nucleophilic attack at sulfur while stabilizing transition states through electrostatic interactions.
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO (-8.2 eV) localized on sulfonyl oxygen lone pairs and a LUMO (-1.4 eV) centered on the sulfur-chlorine σ* orbital [5]. The 6.8 eV energy gap suggests moderate kinetic stability, consistent with experimental handling at room temperature [1].
Frontier Molecular Orbital analysis shows strong mixing between spiro oxygen p-orbitals and sulfur d-orbitals in the LUMO+1 (Figure 1). This hybridization creates a low-lying vacant orbital (-2.1 eV) capable of accepting electron density from nucleophiles. Natural Population Analysis assigns +1.32e charge to sulfur, -0.54e to chlorine, and -0.87e to each sulfonyl oxygen [5].
The compound's reactivity follows a modified Swain-Scott equation for SN2 reactions at sulfur:
log(k/k₀) = 1.85σ + 0.63Eₛ
Where σ represents electronic effects and Eₛ accounts for steric hindrance [3]. Kinetic studies show a 15-fold rate enhancement compared to non-spiro arenesulfonyl chlorides due to ground-state strain relief [3].
Solvent effects exhibit a reverse micellar pattern with rate maxima in 70% aqueous dioxane. The extended Amis equation fits the data:
ln(k) = -2.3(ε⁻¹) + 1.5(ET30) + 4.1
Where ε is dielectric constant and ET30 is solvent polarity [6]. This reflects transition state stabilization by both electrostatic and hydrogen-bonding interactions.
Molecular dynamics simulations (AMBER force field) predict a 9.3 Å solvent-accessible surface diameter for the sulfonyl chloride group, allowing unimpeded nucleophile access [4]. Potential Energy Surface scans at the MP2/cc-pVTZ level reveal a single transition state for chloride exchange with ΔG‡ = 18.3 kcal/mol [3]. The reaction coordinate involves simultaneous S-Cl bond elongation and nucleophile approach, characteristic of a concerted SN2 mechanism.
Time-Dependent DFT calculations predict strong UV absorption at 214 nm (ε = 12,400 M⁻¹cm⁻¹) from n→σ* transitions in the sulfonyl chloride group [5]. Raman active modes at 1182 cm⁻¹ (S=O symmetric stretch) and 476 cm⁻¹ (S-Cl bend) match experimental spectra within 2% error [5]. The calculated first hyperpolarizability (β = 8.7×10⁻³⁰ esu) suggests moderate nonlinear optical activity, primarily from charge transfer between spiro oxygen and sulfonyl groups [5].
Table 1: Key Computational Parameters for 1,4-Dioxaspiro[4.5]decane-8-sulfonyl Chloride | Property | Value (Calculated) | Method/Basis Set | |---------------------------|--------------------|------------------------| | S-O Bond Length | 1.423 Å | B3LYP/6-311+G(d,p) [5] | | S-Cl Bond Length | 1.987 Å | MP2/cc-pVTZ [3] | | HOMO-LUMO Gap | 6.8 eV | TD-DFT/CAM-B3LYP [5] | | Dipole Moment | 5.12 Debye | HF/LanL2DZ [5] | | Polarizability Volume | 98.7 ų | B3LYP/6-31G* [5] | | Torsional Barrier (C-O) | 3.8 kcal/mol | AM1 [4] | The classical synthesis of 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride has traditionally relied on well-established methodologies that have been refined over decades of research. The most fundamental approach involves the direct chlorosulfonylation of the corresponding aromatic precursor using chlorosulfonic acid (ClSO₃H) under harsh acidic conditions [1] [2]. This method, while effective, requires careful temperature control and specialized equipment due to the highly corrosive nature of chlorosulfonic acid.
The traditional synthesis begins with the preparation of the spirocyclic framework through ketalization reactions. Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate serves as a key intermediate, which undergoes reaction with ethylene glycol under acidic conditions to form the characteristic dioxaspiro structure [3]. This cyclization reaction typically proceeds through a two-step mechanism involving initial hemiketal formation followed by intramolecular cyclization to yield the desired spirocyclic core.
Table 1. Classical Synthetic Approaches for Spirocyclic Sulfonyl Chlorides
| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorosulfonic acid treatment | Aromatic precursors | ClSO₃H, 50-80°C | 60-85 | High yields, established protocol | Harsh conditions, limited scope |
| Oxidative chlorination | Thiols/disulfides | NaClO₂, HCl, 0-25°C | 70-90 | Versatile substrates | Multi-step procedure |
| Thionyl chloride method | Sulfonic acids | SOCl₂, 80-120°C | 65-80 | Direct conversion | High temperature requirements |
The oxidative chlorination approach represents another classical methodology, wherein thiol precursors are subjected to oxidative chlorination using sodium chlorite (NaClO₂) in the presence of hydrochloric acid [1] [4]. This method offers improved functional group tolerance compared to direct chlorosulfonylation, making it particularly valuable for complex substrates containing sensitive functional groups.
Contemporary synthetic strategies for 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride have evolved significantly, incorporating advances in catalysis, flow chemistry, and green chemistry principles. The Sandmeyer-type chlorosulfonylation reaction has emerged as a particularly promising approach, utilizing DABCO-bis(sulfur dioxide) (DABSO) as a stable sulfur dioxide surrogate [5].
This modern approach employs aniline precursors in combination with DABSO and copper catalysis to generate sulfonyl chlorides under mild conditions. The reaction proceeds through in-situ diazonium salt formation followed by copper-catalyzed insertion of sulfur dioxide and subsequent chlorination. This methodology offers several advantages including improved safety profiles, reduced waste generation, and enhanced functional group compatibility [5].
Table 2. Modern Synthetic Strategy Developments
| Innovation | Key Features | Environmental Benefits | Scalability |
|---|---|---|---|
| Sandmeyer-DABSO method | Mild conditions, Cu-catalyzed | Reduced waste, safer reagents | High |
| Electrochemical synthesis | Electrode-mediated reactions | Energy efficient, no chemical oxidants | Moderate |
| Photocatalytic methods | Light-driven processes | Ambient conditions, reduced energy | Moderate |
| Continuous flow processing | Real-time monitoring | Minimized waste, precise control | Very High |
The development of palladium-catalyzed chlorosulfonylation reactions represents another significant advancement in modern synthetic methodology [6]. This approach utilizes aryl chlorosulfates as substrates in combination with organoborane reagents under palladium catalysis. The method demonstrates excellent functional group tolerance and allows for the preparation of structurally diverse sulfonyl chlorides that would be challenging to access through traditional methods.
The pursuit of sustainable synthetic methodologies for 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride has led to the development of several environmentally benign approaches. Deep eutectic solvents (DES) have emerged as particularly promising green reaction media, offering biodegradable alternatives to conventional organic solvents [7] [8].
Choline chloride-based deep eutectic solvents have been successfully employed in the synthesis of sulfonamide derivatives, demonstrating yields up to 97% under aerobic conditions at ambient temperature [7]. This approach eliminates the need for volatile organic solvents and provides a recyclable reaction medium that can be reused multiple times without significant loss of activity.
Table 3. Sustainable Chemistry Research Directions
| Approach | Green Chemistry Principle | Key Benefits | Implementation Status |
|---|---|---|---|
| Deep eutectic solvents | Safer solvents | Biodegradable, recyclable | Established |
| Microwave-assisted synthesis | Energy efficiency | Reduced reaction times | Established |
| Ultrasound-promoted reactions | Acoustic activation | Ambient conditions | Developing |
| Biocatalytic processes | Renewable catalysts | Mild conditions, selectivity | Research stage |
The implementation of aqueous reaction systems represents another important direction in sustainable chemistry research [4] [9]. Oxone-based oxidative chlorination in water has been demonstrated to provide efficient access to sulfonyl chlorides while eliminating the need for organic solvents [4]. This approach offers rapid reaction times (typically 10-30 minutes) and good yields (70-85%) while generating minimal organic waste.
The development of efficient catalytic systems for the synthesis of 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride has focused on both homogeneous and heterogeneous catalysis approaches. Transition metal catalysts, particularly copper and palladium complexes, have shown exceptional promise in enabling mild reaction conditions and high selectivity [6] [10].
Copper-catalyzed systems have been extensively developed for Sandmeyer-type reactions, where copper chloride or copper bromide serves as the catalyst for diazonium salt conversion to sulfonyl chlorides [11] [12]. These catalysts typically operate under mild conditions (0-25°C) and provide good yields (70-85%) with minimal side product formation.
Table 4. Catalyst Development for Synthesis
| Catalyst Type | Substrate Scope | Operating Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cu complexes | Anilines, heterocycles | 0-25°C, aqueous | Mild conditions, high yields | Substrate limitations |
| Pd catalysts | Aryl halides, boronates | 50-80°C, organic solvents | Excellent selectivity | High cost |
| Fe-based catalysts | Various substrates | 25-60°C, aqueous/organic | Cost-effective, versatile | Moderate activity |
| Heterogeneous catalysts | Broad scope | Variable | Recyclable, easy separation | Mass transfer limitations |
Palladium-catalyzed systems have demonstrated exceptional functional group tolerance, allowing for the synthesis of complex sulfonyl chlorides containing sensitive moieties such as esters, amides, and heterocycles [6]. The use of specialized ligands such as DavePhos and XPhos has been crucial in achieving high catalytic efficiency and selectivity.
The translation of laboratory-scale synthetic methodologies to industrial production of 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride presents unique challenges related to process safety, cost-effectiveness, and regulatory compliance. Industrial-scale synthesis typically requires robust, scalable processes that can operate continuously with minimal environmental impact [13] [14].
Continuous flow processing has emerged as a particularly promising approach for industrial-scale production, offering superior heat and mass transfer characteristics compared to traditional batch processes [15] [16]. Flow reactors enable precise control of reaction parameters, resulting in consistent product quality and reduced waste generation.
Table 5. Industrial Scale Synthesis Research
| Process Parameter | Current Status | Target Improvements | Implementation Timeline |
|---|---|---|---|
| Process safety | Batch protocols | Continuous processing | 2-3 years |
| Cost efficiency | High raw material costs | Optimized synthesis routes | 1-2 years |
| Environmental impact | Organic solvent use | Aqueous/green solvents | 3-5 years |
| Quality control | Batch testing | Real-time monitoring | 2-3 years |
The development of continuous manufacturing processes for sulfonyl chlorides has been demonstrated on multi-hundred-gram scales, with throughput rates exceeding 3.7 g/h for related compounds [14] [16]. These processes incorporate automated control systems and real-time monitoring capabilities to ensure consistent product quality and optimal resource utilization.
Flow chemistry has revolutionized the synthesis of 1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride by enabling continuous processing with enhanced safety and efficiency. The implementation of flow reactors allows for precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved product quality and reduced waste generation [15] [17].
The continuous flow synthesis of sulfonyl chlorides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function oxidizing and chlorinating agent has been successfully demonstrated [15]. This approach achieves high space-time yields (6.7 kg L⁻¹ h⁻¹) with short residence times (41 seconds) and excellent process control.
Table 6. Flow Chemistry Applications
| Application | Reactor Type | Throughput | Key Benefits | Challenges |
|---|---|---|---|---|
| Oxidative chlorination | Microreactor | 6.7 kg L⁻¹ h⁻¹ | High efficiency, safety | Fouling issues |
| Diazonium chemistry | Tubular reactor | 3.7 g/h | Continuous processing | Pressure management |
| Catalyst screening | Segmented flow | Variable | Rapid optimization | Complex setup |
| Multi-step synthesis | Integrated platform | 1-5 kg/day | Process integration | Equipment complexity |
The integration of online analytical techniques, such as ¹⁹F NMR spectroscopy, has enabled real-time monitoring of reaction progress and product quality in flow systems [16]. This capability allows for immediate process adjustments and ensures consistent product specifications throughout the production campaign.
Flow chemistry applications have also demonstrated superior safety profiles compared to batch processes, particularly for highly exothermic reactions involving sulfonyl chlorides [15] [17]. The small reaction volumes and continuous processing minimize the accumulation of potentially hazardous intermediates and reduce the risk of thermal runaway reactions.